REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1.O.[NH2:11][NH2:12]>>[NH:11]([C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1)[NH2:12] |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Type
|
CUSTOM
|
Details
|
the residue is stirred with a mixture of methylene chloride, methanol and diethyl ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
ADDITION
|
Details
|
toluene is added
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated again
|
Type
|
FILTRATION
|
Details
|
The crystalline residue (hydrazine hydrochloride) is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
N(N)C1=CC=C(C=N1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |